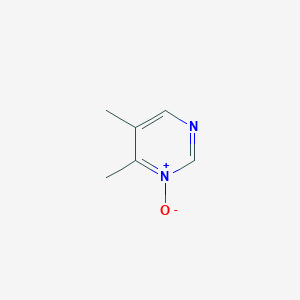
5,6-Dimethyl-1-oxidopyrimidin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethylpyrimidine 1-oxide is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two methyl groups at positions 5 and 6 and an oxygen atom at position 1, forming an N-oxide structure. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylpyrimidine 1-oxide typically involves the oxidation of 5,6-dimethylpyrimidine. One common method is the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired N-oxide compound.
Industrial Production Methods
Industrial production of 5,6-Dimethylpyrimidine 1-oxide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced catalytic systems are often employed to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dimethylpyrimidine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyrimidine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of acetic acid.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Higher oxidized pyrimidine derivatives.
Reduction: 5,6-Dimethylpyrimidine.
Substitution: Halogenated or alkylated pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
5,6-Dimethylpyrimidine 1-oxide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5,6-Dimethylpyrimidine 1-oxide involves its interaction with specific molecular targets. The N-oxide group can participate in redox reactions, influencing the compound’s biological activity. It may interact with enzymes or receptors, modulating their function and leading to various pharmacological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methylpyrimidine 1-oxide: Lacks one methyl group compared to 5,6-Dimethylpyrimidine 1-oxide.
6-Methylpyrimidine 1-oxide: Lacks one methyl group compared to 5,6-Dimethylpyrimidine 1-oxide.
Pyrimidine 1-oxide: Lacks both methyl groups.
Uniqueness
5,6-Dimethylpyrimidine 1-oxide is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The N-oxide functionality adds to its versatility, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
114969-96-9 |
|---|---|
Molekularformel |
C6H8N2O |
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
5,6-dimethyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C6H8N2O/c1-5-3-7-4-8(9)6(5)2/h3-4H,1-2H3 |
InChI-Schlüssel |
HLWKUYZJSUWBDW-UHFFFAOYSA-N |
SMILES |
CC1=CN=C[N+](=C1C)[O-] |
Kanonische SMILES |
CC1=CN=C[N+](=C1C)[O-] |
Synonyme |
Pyrimidine, 4,5-dimethyl-, 3-oxide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















